molecular formula C8H15NO B13034413 exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine

exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine

Katalognummer: B13034413
Molekulargewicht: 141.21 g/mol
InChI-Schlüssel: CDGRYHZDKYDJSE-IEESLHIDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine: is a bicyclic amine compound with a unique structure that includes an oxabicyclo ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities, which are crucial for the formation of the desired bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxabicyclo derivatives, while substitution reactions can yield a variety of N-substituted amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology and Medicine: Its bicyclic structure can interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create novel products with enhanced performance characteristics .

Wirkmechanismus

The mechanism of action of exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: exo-N-Methyl-8-oxabicyclo[3.2.1]octan-3-amine is unique due to its combination of an oxabicyclo ring system and an N-methyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H15NO

Molekulargewicht

141.21 g/mol

IUPAC-Name

(1S,5R)-N-methyl-8-oxabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C8H15NO/c1-9-6-4-7-2-3-8(5-6)10-7/h6-9H,2-5H2,1H3/t6?,7-,8+

InChI-Schlüssel

CDGRYHZDKYDJSE-IEESLHIDSA-N

Isomerische SMILES

CNC1C[C@H]2CC[C@@H](C1)O2

Kanonische SMILES

CNC1CC2CCC(C1)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.